molecular formula C7H6BrNO2 B1527663 5-Bromo-6-methylnicotinic acid CAS No. 1190862-72-6

5-Bromo-6-methylnicotinic acid

Cat. No. B1527663
M. Wt: 216.03 g/mol
InChI Key: FYZSBHFDCHGDER-UHFFFAOYSA-N
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Description

5-Bromo-6-methylnicotinic acid is a chemical compound with the CAS Number: 1190862-72-6 . It has a molecular weight of 216.03 and is typically stored at room temperature . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 5-bromo-6-methylnicotinic acid . The InChI code is 1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11) .


Physical And Chemical Properties Analysis

5-Bromo-6-methylnicotinic acid is a solid compound . It is stored at room temperature .

Scientific Research Applications

Electrocatalytic Synthesis

5-Bromo-6-methylnicotinic acid is involved in the electrocatalytic synthesis of 6-aminonicotinic acid. This process uses the electrochemical reduction of derivatives like 2-amino-5-bromopyridine, which is a critical step in synthesizing 6-aminonicotinic acid. This synthesis is significant for its application in various chemical reactions and potentially in pharmaceuticals (Gennaro et al., 2004).

Electrocatalytic Carboxylation

Another application is in the electrocatalytic carboxylation of derivatives like 2-amino-5-bromopyridine with CO2, resulting in the production of 6-aminonicotinic acid. This innovative method avoids the use of volatile and toxic solvents and catalysts, showcasing an environmentally friendly approach (Feng et al., 2010).

Synthesis of Key Intermediates

The compound also serves as a starting material for synthesizing key intermediates in pharmaceutical production. For instance, it's used in the synthesis of rupatadine, a drug with medicinal properties, through a process that emphasizes simplicity, efficiency, and environmental friendliness (Guo et al., 2015).

Antiproliferative Activity

Research into substituted nicotinic acid hydrazones indicates potential antiproliferative activities against certain leukemia cell lines. This suggests its possible role in developing new therapeutic agents for treating cancers (Abdel‐Aziz et al., 2012).

Enzymatic Biotransformation

5-Bromo-6-methylnicotinic acid derivatives are also significant in microbial biotransformation processes. These processes are used to produce hydroxylated heterocyclic carboxylic acid derivatives, which have various applications in chemical and pharmaceutical industries (Tinschert et al., 2000).

Coordination Chemistry

This compound is a subject of interest in coordination chemistry, particularly in the study of silver(I) coordination compounds. Understanding its behavior in such compounds can lead to insights into the formation of coordination polymers and complexes with potential applications in materials science (Aakeröy & Beatty, 1999).

Complex Synthesis and Structural Analysis

6-Methylnicotinic acid, a related compound, is used in the synthesis of complexes with diverse metals, leading to different structural formations. This synthesis plays a role in understanding molecular interactions and properties that can be applied in material science and nanotechnology (Luo et al., 2014).

Antibacterial Properties

Studies have shown that complexes of 2-Hydroxy-6-methylnicotinic acid with transition metals exhibit antibacterial properties against various bacteria. This indicates potential applications in developing new antimicrobial agents (Verma & Bhojak, 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P338, P351 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5-bromo-6-methylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO2/c1-4-6(8)2-5(3-9-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZSBHFDCHGDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40727885
Record name 5-Bromo-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-6-methylnicotinic acid

CAS RN

1190862-72-6
Record name 5-Bromo-6-methyl-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190862-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40727885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2M Aqueous sodium hydroxide solution (1.91 mL, 3.8 mmol) was added to a stirred solution of ethyl 5-bromo-6-methylnicotinate (preparation 47c, 0.41 g, 1.7 mmol) in ethanol (14 mL) at room temperature. After 3 hours, the solvent was evaporated and water was added to the residue. The pH was adjusted to 4-5 with concentrated hydrochloric acid and the mixture was extracted with ethyl acetate. The organic layer was washed with water, dried (MgSO4) and evaporated to give the title compound (0.16 g, 43%) as a white solid.
Quantity
1.91 mL
Type
reactant
Reaction Step One
Quantity
0.41 g
Type
reactant
Reaction Step One
Quantity
14 mL
Type
solvent
Reaction Step One
Yield
43%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
EA Larocque - 2021 - hammer.purdue.edu
Enzymes that regulate the biological activity of proteins via the phosphorylation of an amino acid residue from ATP are known as protein kinase1. Kinases can exist in different states (…
Number of citations: 2 hammer.purdue.edu

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